![molecular formula C21H15N7O2S2 B492771 2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide CAS No. 690960-17-9](/img/structure/B492771.png)
2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide is a useful research compound. Its molecular formula is C21H15N7O2S2 and its molecular weight is 461.5g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
It’s known that pyrazolopyrimidinones, which are purine analogs and a key component of this compound, have shown affinity towards adenosine receptors and 5HT-6 and CRF-1 receptors . These receptors play crucial roles in various physiological processes, including neurotransmission, inflammation, and immune responses.
Mode of Action
It’s suggested that the substitution of the pyrazole 1-nh proton of the pyrazolo[3,4-d]pyrimidine ring system with other bioactive moieties leads to interesting pharmacological properties probably by increasing the π-stacking . This could enhance the interaction with its targets, leading to changes in their activity.
Biochemical Pathways
Compounds with similar structures have been associated with various biological and pharmacological activities, including antibacterial , antiproliferative , CNS modulating , antiviral , antifungal , anticancer , and anti-inflammatory activities. These activities suggest that the compound may interact with multiple biochemical pathways.
Result of Action
Compounds with similar structures have shown antioxidant activity nearly equal to that of ascorbic acid . This suggests that the compound may have a protective effect against oxidative stress at the molecular and cellular levels.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide involves the condensation of 3-phenyl-1,2,4-thiadiazol-5-amine with ethyl 2-bromoacetate to form N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide. This intermediate is then reacted with sodium hydride and 4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidine-6-thiol to yield 2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide.", "Starting Materials": [ "3-phenyl-1,2,4-thiadiazol-5-amine", "Ethyl 2-bromoacetate", "Sodium hydride", "4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidine-6-thiol" ], "Reaction": [ "Step 1: Condensation of 3-phenyl-1,2,4-thiadiazol-5-amine with ethyl 2-bromoacetate in the presence of potassium carbonate and acetonitrile to form N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide.", "Step 2: Reaction of N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide with sodium hydride and 4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidine-6-thiol in DMF at elevated temperature to yield 2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide." ] } | |
CAS-Nummer |
690960-17-9 |
Produktname |
2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide |
Molekularformel |
C21H15N7O2S2 |
Molekulargewicht |
461.5g/mol |
IUPAC-Name |
2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide |
InChI |
InChI=1S/C21H15N7O2S2/c29-16(23-20-24-17(27-32-20)13-7-3-1-4-8-13)12-31-21-25-18-15(11-22-26-18)19(30)28(21)14-9-5-2-6-10-14/h1-11H,12H2,(H,22,26)(H,23,24,27,29) |
InChI-Schlüssel |
VOVIREMRKFDXMP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NSC(=N2)NC(=O)CSC3=NC4=C(C=NN4)C(=O)N3C5=CC=CC=C5 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NSC(=N2)NC(=O)CSC3=NC4=C(C=NN4)C(=O)N3C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



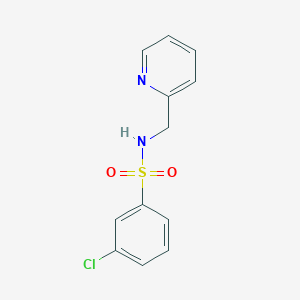
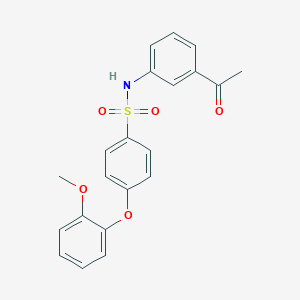
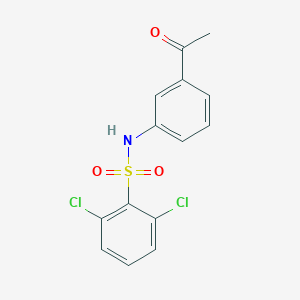
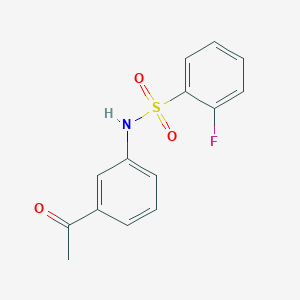
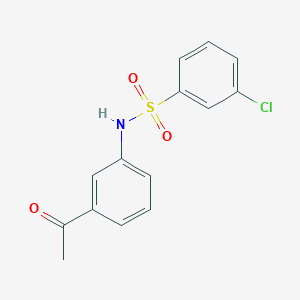
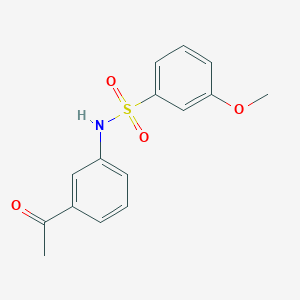

![ethyl 2-{[(3-methoxyphenyl)sulfonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B492700.png)
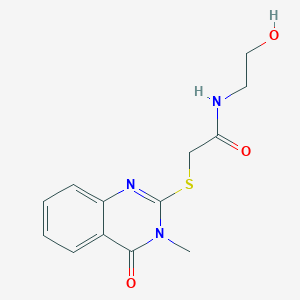
![1-[1-(2-Methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethanone](/img/structure/B492703.png)
![1-(1,3-Benzodioxol-5-yl)-2-[(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]ethanone](/img/structure/B492704.png)
![1-[1-(2-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]ethanone](/img/structure/B492706.png)
![3-Amino-2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-7,7-dimethyl-4-phenyl-6,8-dihydrothieno[2,3-b]quinolin-5-one](/img/structure/B492709.png)
